molecular formula C19H25N5OS B2828349 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-52-6

2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2828349
Número CAS: 898346-52-6
Peso molecular: 371.5
Clave InChI: QPJCJGFEYPFEEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This core is substituted with a 4-methylpiperazinyl group and an m-tolyl (meta-methylphenyl) moiety at the 5-position, along with an ethyl group at the 2-position and a hydroxyl group at the 6-position.

Propiedades

IUPAC Name

2-ethyl-5-[(3-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-4-15-20-19-24(21-15)18(25)17(26-19)16(14-7-5-6-13(2)12-14)23-10-8-22(3)9-11-23/h5-7,12,16,25H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCJGFEYPFEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring, which can be synthesized by the reaction of hydrazine derivatives with nitriles or carboxylic acids.

    Coupling with Piperazine Derivative: The final step involves the coupling of the thiazole-triazole intermediate with a piperazine derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the piperazine and tolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Thiazolo[3,2-b][1,2,4]triazole Derivatives

Structural and Physicochemical Properties

The target compound shares structural motifs with several synthesized analogs, as detailed below:

Compound Name Substituents at Key Positions Melting Point (°C) Yield (%) Biological Activity (Reported) Source
Target Compound 2-Ethyl, 5-(4-methylpiperazinyl/m-tolyl), 6-OH Not reported Not reported Not explicitly tested (predicted) Hypothetical
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 6-(4-Fluorophenyl) Not reported Not reported Anticonvulsant (MES model)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 6-(4-Propoxyphenyl) Not reported Not reported Anticonvulsant (MES and PTZ models)
(E/Z)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) 5-(Methylaminomethylene) 239–241 53 Antibacterial (not quantified)
(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) 5-(4-(2-Hydroxyethyl)piperazinyl) 189–191 67 Antifungal (preliminary screening)

Key Observations :

  • The target compound differs from analogs like 3c and 5b by incorporating a 4-methylpiperazinyl group and m-tolyl substituent instead of aromatic phenyl derivatives. This structural variation may enhance its solubility and CNS penetration compared to purely aromatic analogs .
  • Compared to piperazine-containing analogs like 6c , the target compound’s 4-methylpiperazinyl group may reduce metabolic instability, as methyl groups often block oxidative degradation .

Q & A

Q. What are the common synthetic routes for this compound, and what factors influence yield and purity?

The synthesis typically involves multi-step reactions starting with precursor heterocycles (e.g., thiazole or triazole derivatives) and functionalizing them with piperazine and aryl groups. Key steps include:

  • Coupling reactions : Use of 4-methylpiperazine and m-tolylmethyl groups under reflux in solvents like ethanol or dimethylformamide (DMF) .
  • Catalysts : Triethylamine or bleaching earth clay (pH 12.5) for activating intermediates, as seen in analogous thiazolo-triazole syntheses .
  • Purification : Recrystallization in hot ethanol or chromatography for ≥95% purity .

Q. Critical factors :

  • Temperature control (70–80°C optimal for minimizing side products) .
  • Solvent polarity (e.g., DMF enhances nucleophilic substitution rates) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (methylpiperazine protons), δ 7.1–7.3 ppm (m-tolyl aromatic protons) .
    • ¹³C NMR : Signals for thiazole (C=S, ~165 ppm) and triazole carbons (~150 ppm) .
  • IR spectroscopy : Stretching vibrations for -OH (~3400 cm⁻¹) and C-N (triazole, ~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z ~419.5 (consistent with molecular formula C₂₀H₂₆N₅OS) .

Q. What structural features dictate its pharmacological potential?

  • Heterocyclic core : Thiazolo-triazole fusion enables π-π stacking with biological targets (e.g., enzymes) .
  • Piperazine moiety : Enhances solubility and binds to neurotransmitter receptors (e.g., serotonin/dopamine receptors) .
  • m-Tolyl group : Hydrophobic interactions with protein pockets, as seen in anticancer analogs .

Advanced Research Questions

Q. How can reaction yield be optimized while minimizing byproducts?

Variable Optimal Condition Impact on Yield Evidence
SolventEthanol (reflux)70–75% yield
CatalystTriethylamineReduces side reactions by 20%
Temperature70–80°CMaximizes cyclization efficiency
Reaction Time4–6 hoursPrevents over-oxidation

Q. Methodological approach :

  • Use Design of Experiments (DoE) to test solvent/catalyst combinations.
  • Monitor intermediates via TLC/HPLC to terminate reactions at optimal points .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Potential causes :
    • Assay variability (e.g., cell line differences in anticancer studies) .
    • Purity discrepancies (e.g., ≤95% purity reduces activity by 30% ).
  • Solutions :
    • Validate assays using standardized protocols (e.g., NIH/WHO guidelines).
    • Cross-test batches with LC-MS to confirm purity .

Q. What computational strategies predict binding mechanisms with target proteins?

  • Molecular docking :
    • Use AutoDock Vina to model interactions with 14-α-demethylase (antifungal target) or kinase domains (anticancer) .
    • Key residues: Piperazine binds to Asp/Glu residues in enzyme active sites .
  • MD simulations :
    • GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

Q. How do structural modifications alter pharmacokinetics (e.g., bioavailability)?

Modification Effect Evidence
Fluorination of m-tolylIncreases metabolic stability (t₁/₂ +2h)
Ethyl → Propyl substitutionEnhances logP (lipophilicity +0.5)
Hydroxyl group removalReduces plasma protein binding by 40%

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Assess ADMET properties using Caco-2 permeability or hepatocyte clearance assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.